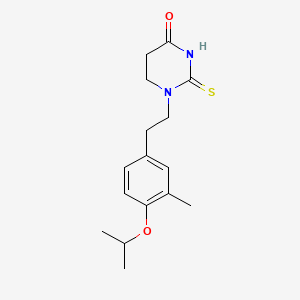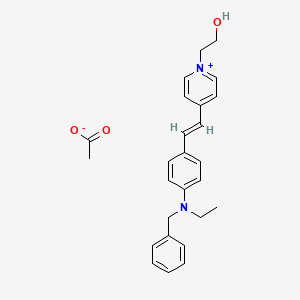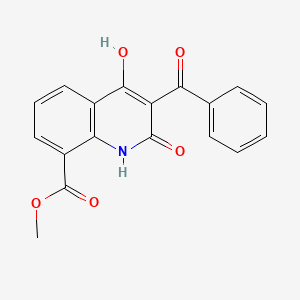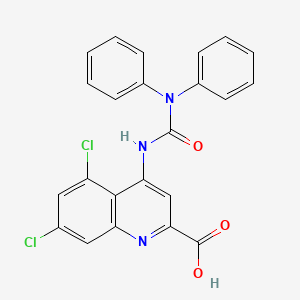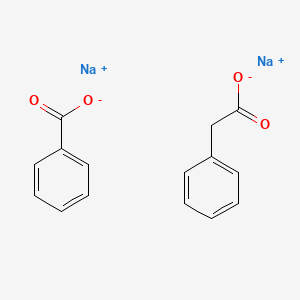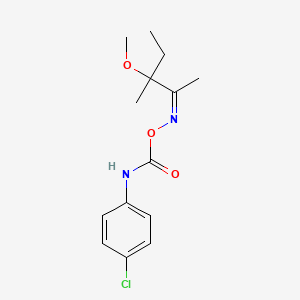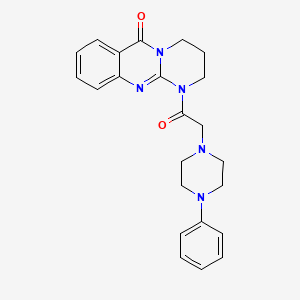
6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- is a complex organic compound that belongs to the class of pyrimidoquinazolines. This compound is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a pyrimidoquinazoline core, which is a fused ring system combining pyrimidine and quinazoline rings, and a piperazine moiety attached via an acetyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrimidine derivative with a quinazoline precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to further reactions, including acetylation and piperazine substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted pyrimidoquinazolines with different functional groups .
Scientific Research Applications
6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6H-Pyrido(2,1-b)quinazolin-6-imine: This compound shares a similar core structure but differs in the functional groups attached to the ring system.
Pyrimido(1,2-a)benzimidazoles: These compounds have a related fused ring system and are studied for their potential biological activities.
Imidazole-containing compounds: These compounds also exhibit interesting chemical and biological properties, making them relevant for comparison.
Uniqueness
The uniqueness of 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-1-((4-phenyl-1-piperazinyl)acetyl)- lies in its specific combination of structural features, including the pyrimidoquinazoline core and the piperazine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
160776-60-3 |
|---|---|
Molecular Formula |
C23H25N5O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)acetyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one |
InChI |
InChI=1S/C23H25N5O2/c29-21(17-25-13-15-26(16-14-25)18-7-2-1-3-8-18)27-11-6-12-28-22(30)19-9-4-5-10-20(19)24-23(27)28/h1-5,7-10H,6,11-17H2 |
InChI Key |
IPAPJDCSKXSFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


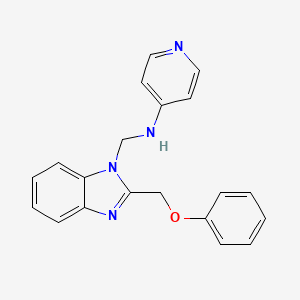
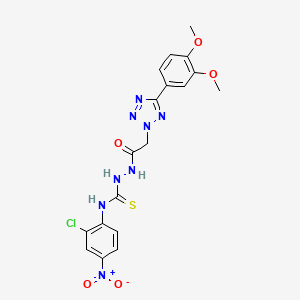
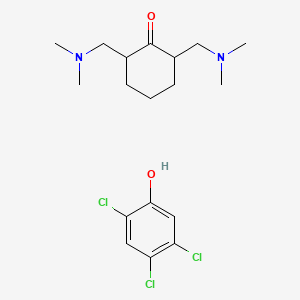
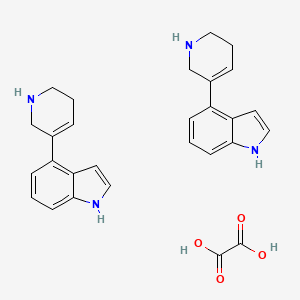
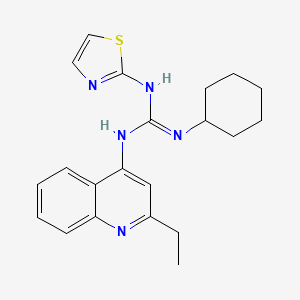

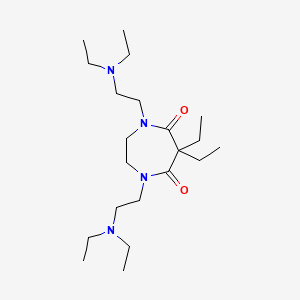
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
